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Cat. No.: B010252 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-hydroxy-4-
methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential
3-Bromo-5-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its

structure is built upon a benzoic acid core, a privileged scaffold in medicinal chemistry, and is

further functionalized with a bromine atom, a hydroxyl group, and a methoxy group. This

specific arrangement of electron-withdrawing and electron-donating groups imparts a unique

electronic and steric profile, suggesting its potential as a versatile building block in the

synthesis of novel bioactive molecules and advanced materials. While comprehensive

experimental data on this specific compound is not widely published, its structural motifs are

present in molecules explored for anticancer and anti-inflammatory properties.[1] This guide

provides a detailed analysis of its predicted and expected physicochemical properties, outlines

robust protocols for their experimental determination, and discusses the scientific rationale

behind these characterization techniques.

Compound Identification and Core Structure
A precise identification is the foundation of all subsequent research. The fundamental identifiers

for 3-Bromo-5-hydroxy-4-methoxybenzoic acid are summarized below.
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Identifier Value Source

IUPAC Name
3-bromo-5-hydroxy-4-

methoxybenzoic acid
[2]

CAS Number 52783-66-1 [2][3][4]

Molecular Formula C₈H₇BrO₄ [2][3]

Molecular Weight 247.04 g/mol [2]

Canonical SMILES
COC1=C(C=C(C=C1Br)C(=O)

O)O
[2]

InChI Key
XKPMZMJYQDNWDG-

UHFFFAOYSA-N
[2]

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: Chemical structure of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Computed Physicochemical Properties
Computational models provide valuable initial estimates of a molecule's behavior. The following

properties have been calculated using established algorithms and are available in public

databases like PubChem.
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Property Computed Value
Significance &
Interpretation

Molecular Weight 247.04 g/mol
Foundational for all

stoichiometric calculations.[2]

XLogP3 1.8

Indicates moderate lipophilicity.

The compound is predicted to

have a preference for a

nonpolar environment over a

polar one, a key factor in

membrane permeability and

drug-target interactions.[2]

Hydrogen Bond Donors 2

The carboxylic acid and

hydroxyl groups can donate

protons to form hydrogen

bonds, influencing solubility

and receptor binding.[2]

Hydrogen Bond Acceptors 4

The four oxygen atoms can

accept protons in hydrogen

bonds, contributing to

interactions with biological

targets and polar solvents.[2]

Rotatable Bond Count 2

The C-C bond of the carboxyl

group and the C-O bond of the

methoxy group allow for

conformational flexibility, which

can be critical for fitting into a

binding pocket.[2]

Topological Polar Surface Area

(TPSA)
66.8 Å²

This value suggests good

potential for oral bioavailability,

as it falls within the typical

range for drug-like molecules.

[2]
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Spectroscopic and Physical Characterization: An
Experimental Approach
While computed data is useful, experimental validation is non-negotiable in scientific research.

The following sections detail the expected spectroscopic signatures and provide robust

protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.

¹H NMR Spectroscopy (Expected Signatures):

Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm). Due

to the substitution pattern, they will appear as doublets.

Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three

protons.

Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on solvent and

concentration.

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm),

which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Signatures):

Carbonyl Carbon: A signal in the range of 165-175 ppm.

Aromatic Carbons: Eight distinct signals for the eight carbon atoms in the molecule, with

chemical shifts influenced by the attached substituents. Carbons attached to oxygen will

be downfield, while the carbon attached to bromine will also be shifted.

Methoxy Carbon: A signal around 55-60 ppm.

Protocol: NMR Sample Preparation and Analysis
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Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting

point, but if solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent

alternative that will also clearly show the exchangeable hydroxyl and carboxylic acid protons.

Sample Preparation:

1. Accurately weigh 5-10 mg of 3-Bromo-5-hydroxy-4-methoxybenzoic acid into a clean,

dry vial.

2. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

3. Vortex or sonicate the mixture until the sample is fully dissolved.

4. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Data Acquisition:

1. Insert the sample into the NMR spectrometer.

2. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

3. Acquire a standard ¹H NMR spectrum.

4. Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the

low natural abundance of ¹³C.

Data Processing:

1. Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

2. Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO at 2.50 ppm for ¹H).

3. Integrate the ¹H NMR signals to determine the relative number of protons.
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4. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the molecular structure.

Acidity and pKa Determination
The pKa is a critical parameter that governs a molecule's ionization state at a given pH, which

in turn affects its solubility, membrane transport, and receptor binding. The acidity of the

carboxylic acid is modulated by the electronic effects of the ring substituents. The electron-

withdrawing bromine atom is expected to increase acidity (lower pKa) compared to benzoic

acid (pKa ≈ 4.2), while the electron-donating hydroxyl and methoxy groups will have competing

effects.

Protocol: Potentiometric Titration for pKa Determination
Rationale: This method directly measures the change in pH of a solution of the analyte as a

titrant is added. The pKa corresponds to the pH at the half-equivalence point, providing a highly

accurate and reliable value.

Caption: Workflow for pKa determination via potentiometric titration.

Preparation:

1. Prepare a ~0.01 M solution of 3-Bromo-5-hydroxy-4-methoxybenzoic acid in a suitable

solvent system (e.g., a 50:50 mixture of water and methanol to ensure solubility).

2. Prepare a standardized ~0.1 M solution of NaOH.

3. Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

Titration:

1. Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a

magnetic stir bar.

2. Immerse the calibrated pH electrode in the solution.

3. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading

to stabilize after each addition.
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4. Record the pH and the total volume of titrant added after each increment. Continue well

past the expected equivalence point.

Data Analysis:

1. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to

generate a titration curve.

2. Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot

indicates the equivalence point.

3. Identify the volume of NaOH required to reach the half-equivalence point (half the volume

of the equivalence point).

4. The pKa is the pH value on the titration curve corresponding to the half-equivalence

volume.

Reactivity and Potential Applications in Synthesis
The true value of a molecule like 3-Bromo-5-hydroxy-4-methoxybenzoic acid lies in its

potential as a synthetic intermediate. Its functional groups offer multiple handles for chemical

modification.

Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.

Aromatic Ring: The electron-rich ring is susceptible to further electrophilic aromatic

substitution. The existing substituents will direct incoming electrophiles.

Phenolic Hydroxyl Group: Can be alkylated or acylated.

Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira),

enabling the formation of C-C bonds to build more complex molecular architectures.

The applications of structurally related compounds in the synthesis of thyroid hormone receptor

antagonists highlight the potential of this scaffold in drug discovery.[5]
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Potential Synthetic Transformations

3-Bromo-5-hydroxy-
4-methoxybenzoic acid

Ester Derivative
Esterification (R-OH, H⁺)

Amide DerivativeAmidation (R₂NH, coupling agent)

Benzyl Alcohol DerivativeReduction (e.g., LiAlH₄)

Phenolic Ether

Williamson Ether Synthesis (R-X, base)

Biaryl Compound

Suzuki Coupling (Ar-B(OH)₂, Pd catalyst)

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic modification.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
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3-Bromo-5-hydroxy-4-methoxybenzoic acid presents itself as a compound of significant

interest for chemical and pharmaceutical research. While its experimentally determined

physicochemical properties are not yet extensively documented, this guide provides a robust

framework for their characterization based on established principles and methodologies. Its

computed properties suggest favorable drug-like characteristics, and its array of functional

groups makes it a highly attractive scaffold for synthetic chemists aiming to develop novel

molecules with tailored biological activities. The protocols and insights provided herein serve as

a comprehensive resource for researchers embarking on the study of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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